molecular formula C6H4O5 B1346625 3,4-Furandicarboxylic acid CAS No. 3387-26-6

3,4-Furandicarboxylic acid

Cat. No. B1346625
CAS RN: 3387-26-6
M. Wt: 156.09 g/mol
InChI Key: SYLAFCZSYRXBJF-UHFFFAOYSA-N
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Description

3,4-Furandicarboxylic acid is a chemical compound with the formula C6H4O5 . It is a diethyl ester with a molecular weight of 212.1993 .


Synthesis Analysis

The synthesis of 3,4-Furandicarboxylic acid involves the application of different isomers of furandicarboxylic acid, or FDCA, obtained from agro-residues, in polyester synthesis . New polyesters based on 2,4-FDCA and 3,4-FDCA isomers with (linear) diols were thoroughly characterized and compared with their as-synthesized 2,5-FDCA analogues .


Molecular Structure Analysis

The molecular structure of 3,4-Furandicarboxylic acid can be viewed using Java or Javascript . It has spectra available for 1 NMR, 2 FTIR, and 2 MS (GC) .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Furandicarboxylic acid are complex. The compounds belonging to the furan platform are known for their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . These compounds are among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .


Physical And Chemical Properties Analysis

3,4-Furandicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 372.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.4±3.0 kJ/mol and a flash point of 179.2±23.7 °C .

Scientific Research Applications

Crystal Structure Analysis

  • Molecular and Crystal Structure : Research on 3,4-furandicarboxylic acid dimethylester revealed insights into its molecular and crystal structure. The study detailed the bond lengths, angles, and the planar nature of the furan ring, which is significant for understanding the material's properties (Okada, Nakatsu, & Shimada, 1971).

Biocatalysis and Polymer Synthesis

  • Biotransformation to FDCA : A study demonstrated the conversion of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a potential 'green' substitute for terephthalate in polyesters, using a whole-cell biocatalyst (Koopman et al., 2010).
  • Polyester Synthesis : Research on different isomers of furandicarboxylic acid (FDCA) including 3,4-FDCA, showed their application in synthesizing new polyesters with varying properties like thermal stability and crystallinity (Thiyagarajan et al., 2014).

Catalytic and Biocatalytic Production

  • Advances in FDCA Production : Various catalytic methods including biocatalysis have been explored for synthesizing FDCA, an important bio-based polymer component. The review discusses the efficiency and environmental benefits of these methods (Yuan et al., 2019).
  • Porphyrin-Based Catalysts : A study on the aerobic oxidation of HMF into FDCA using a Fe III –porous organic polymer material highlights the role of catalysis in efficient FDCA production (Saha et al., 2013).

Polymer Degradability and Synthesis

  • Degradability of Furanic Copolyesters : Research on furanic copolyesters based on 2,5-furandicarboxylic acid demonstrated their enhanced degradability, a crucial aspect for sustainable polymer production (Matos et al., 2014).
  • Catalytic Production from Biomass : The study focuses on FDCA as a replacement for terephthalic acid in polyester production, reviewing catalytic pathways for FDCA synthesis from lignocellulosic biomass (Zhang et al., 2015).

Luminescence and Nanotechnology

  • Luminescent Lanthanide Coordination Polymers : Research on dimethyl-3,4-furandicarboxylate with lanthanide ions resulted in coordination polymers with luminescent properties, which has implications for materials science (Greig et al., 2015).

Bio-Based Oligoesters

  • Synthesis of Furan Oligoesters : A study on the synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols explored the potential application of these biobased oligoesters in macromonomers (Cruz-Izquierdo et al., 2015).

Advanced Catalytic Applications

  • Biogenic Metal–Organic Frameworks : A study on the formation of metal–organic frameworks (MOFs) using 2,5-furandicarboxylic acid (FDA) demonstrated the versatility of FDA as a biogenic linker in creating MOFs with high surface areas and adsorption properties (Rose et al., 2013).

Synergistic Biocatalysis

  • Syntrophic Consortium for FDCA Production : The creation of a CO2-driven syntrophic consortium for converting biomass-derived 5-hydroxymethylfurfural (HMF) to FDCA illustrated an innovative approach in green chemistry (Lin et al., 2020).

Novel Polyester Properties

  • Tuning Polyesters with Copolymerization : This review summarized the synthesis of FDCA-based copolymers, highlighting the potential of these biobased polymers for various applications (Terzopoulou et al., 2020).

Safety And Hazards

3,4-Furandicarboxylic acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions of 3,4-Furandicarboxylic acid research involve the development of effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications . The use of biomass will play a major role in satisfying human needs through its use in the production of biofuel precursors and value-added chemicals on a large-scale .

properties

IUPAC Name

furan-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAFCZSYRXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187502
Record name Furan-3,4-dicarboxylic acid
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Furandicarboxylic acid

CAS RN

3387-26-6
Record name 3,4-Furandicarboxylic acid
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Record name Furan-3,4-dicarboxylic acid
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Record name 3,4-Furandicarboxylic acid
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Record name Furan-3,4-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
DE Williams, RE Rundle - Journal of the American Chemical …, 1964 - ACS Publications
The crystal structure of 3, 4-furandicarboxylic acid has been determined, and the three-dimensional scintillation counter data havebeen refined by anisotropic least-squares analysis. …
Number of citations: 67 pubs.acs.org
Y Okada, K Nakatsu, A Shimada - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
The crystals of 3,4-furandicarboxylic acid dimethylester are monoclinic of the space group P⁄2 1 a, with unit cell dimensions a=12.64, b=8.16, c=7.97 Å, and β=100.0. An approximate …
Number of citations: 4 www.journal.csj.jp
T Głowiak, E Grech, Z Malarski, L Sobczyk - Journal of molecular structure, 1993 - Elsevier
8-Bis(dimethylamino)naphthalene (DMAN) hydrogen 3,4-furandicarboxylate monohydrate crystallizes in the space group P2 1 /c, Z = 4, a = 11.328(3), b = 10.341(3), c = 19.915(5) Å, β = …
Number of citations: 17 www.sciencedirect.com
A Bourdet, S Araujo, S Thiyagarajan, L Delbreilh… - Polymer, 2021 - Elsevier
Poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) is one of the most credible biobased alternative to poly (ethylene terephthalate) (PET). The Henkel disproportionation reaction that …
Number of citations: 11 www.sciencedirect.com
DE Williams - 1964 - search.proquest.com
Palladium dimethylglyoxime was found to be isomorphous with nickel dimethylglyoxime by Godycki and Rundle (1). Wohlauer (2) made an X-ray diffraction and infrared spectroscopic …
Number of citations: 4 search.proquest.com
AF Sousa, C Vilela, AC Fonseca, M Matos… - Polymer …, 2015 - pubs.rsc.org
Motivated by the general concern about sustainability and environmental issues, an intense search for renewable-based polymers has grown exponentially in recent years. This search …
Number of citations: 598 pubs.rsc.org
NE Greig, JD Einkauf, JM Clark, EJ Corcoran… - Journal of Solid State …, 2015 - Elsevier
Dimethyl-3,4-furandicarboxylate undergoes hydrolysis under hydrothermal conditions with lanthanide (Ln) ions to form two-dimensional coordination polymers, [Ln(C 6 H 2 O 5 )(C 6 H …
Number of citations: 14 www.sciencedirect.com
M Higo, T Mukaiyama - Tetrahedron Letters, 1970 - Elsevier
It seems reasonable to consider that the reaction proceeds through an initial formation of a 1, 4-betaine (V)(6), which is subsequently transformed into an ylide (VI) by means of 1, 3-…
Number of citations: 16 www.sciencedirect.com
O DANN, E PIETSCHMANN… - Mitteilungen. Deutsche …, 1959 - europepmc.org
[The preparation of asymmetrical 2,3-diacylsuccinic acid esters and their conversion into 2,5-dialkyl-3,4-furandicarboxylic acid esters, into 1,4-diketones and into 1,2-dialkyl-1-cyclopentene-3-one. On 1,4-diketones …
Number of citations: 2 europepmc.org
S Oae, N Furukawa, T Watanabe, Y Otsuji… - Bulletin of the Chemical …, 1965 - journal.csj.jp
The physical and chemical behavior of furanand thiophenemonocarboxylic acids and their derivatives has been investigated extensively and shown to be considerably different from …
Number of citations: 21 www.journal.csj.jp

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